molecular formula C9H11ClF2N4 B12065706 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine

4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine

Cat. No.: B12065706
M. Wt: 248.66 g/mol
InChI Key: MUXVGAPOCOUNJZ-UHFFFAOYSA-N
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Description

4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine is a pyrimidine derivative characterized by a chlorine atom at position 4, a difluoromethyl group at position 5, and a pyrrolidin-1-yl substituent at position 6.

Properties

Molecular Formula

C9H11ClF2N4

Molecular Weight

248.66 g/mol

IUPAC Name

4-chloro-5-(difluoromethyl)-6-pyrrolidin-1-ylpyrimidin-2-amine

InChI

InChI=1S/C9H11ClF2N4/c10-6-5(7(11)12)8(15-9(13)14-6)16-3-1-2-4-16/h7H,1-4H2,(H2,13,14,15)

InChI Key

MUXVGAPOCOUNJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C(=NC(=N2)N)Cl)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2).

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under controlled conditions. Key reaction pathways include:

Amine Substitution

Reaction with primary/secondary amines replaces the chlorine atom. For example:
Example Reaction :
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine + R-NH₂ → 4-R-amino-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine + HCl

Conditions :

  • Solvent: t-BuOH/DCE (1:1)

  • Catalyst: ZnBr₂

  • Base: Triethylamine (TEA)

  • Temperature: 5°C → 25°C (ambient)
    Yield : ~40% (analogous to )

Alkoxy/Thiol Substitution

The chlorine can be displaced by alkoxides or thiols:
Example :
Reaction with sodium methoxide (NaOMe) produces the corresponding methoxy derivative.
Conditions :

  • Solvent: Methanol

  • Temperature: Reflux (60–80°C)
    Key Observation : Steric hindrance from the pyrrolidine group at position 6 slows substitution kinetics.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at position 4:

Suzuki-Miyaura Coupling

Reaction :
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine + Ar-B(OH)₂ → 4-Ar-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Solvent: HFIP (hexafluoroisopropanol)

  • Base: Cs₂CO₃

  • Temperature: 80°C
    Yield Range : 50–75% (based on analogous pyrimidine systems )

Buchwald-Hartwig Amination

Direct coupling with aryl amines under Pd catalysis:
Example :
Reaction with 4-aminobenzamide derivatives forms biaryl amine linkages.
Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos

  • Solvent: Toluene

  • Temperature: 100°C
    Yield : ~60%

Reduction of the Amine Group

The primary amine at position 2 can be reductively alkylated:
Example :
Reaction with formaldehyde and NaBH₃CN produces N-methyl derivatives.
Conditions :

  • Solvent: MeOH

  • Reducing Agent: NaBH₃CN

  • Temperature: 25°C
    Yield : 70–85%

Acylation of the Primary Amine

Reaction :
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine + AcCl → 2-Acetamido-4-chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidine

Conditions :

  • Base: Pyridine

  • Solvent: DCM

  • Temperature: 0°C → 25°C
    Yield : 90%

Formylation at Position 5

Vilsmeier-Haack formylation introduces a formyl group:
Conditions :

  • Reagent: POCl₃/DMF

  • Solvent: DCE

  • Temperature: 60°C
    Yield : 45–55% (electron-deficient pyrimidines show lower yields )

Comparative Reactivity Table

Reaction TypeConditionsYield (%)Key Challenges
Amine SubstitutionZnBr₂, TEA, t-BuOH/DCE, 25°C40Competing side reactions at C-5
Suzuki CouplingPd(PPh₃)₄, HFIP, 80°C65Solvent compatibility
Reductive AlkylationNaBH₃CN, MeOH, 25°C75Over-reduction of pyrrolidine
Vilsmeier FormylationPOCl₃/DMF, DCE, 60°C50Low regioselectivity

Mechanistic Insights

  • Steric Effects : The pyrrolidine group at position 6 creates steric hindrance, slowing substitution at C-4.

  • Electronic Effects : The electron-withdrawing difluoromethyl group at C-5 deactivates the pyrimidine ring, necessitating harsher conditions for electrophilic substitutions .

  • Catalyst Compatibility : Pd-based catalysts exhibit higher efficiency in cross-couplings compared to Ni or Cu systems due to better stability in fluorinated solvents .

Research Gaps and Opportunities

  • Limited data exists on photochemical reactivity or enzymatic modifications.

  • Selective functionalization at C-5 (difluoromethyl group) remains underexplored.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar pyrimidine structures exhibit significant anticancer properties. The difluoromethyl group may enhance the compound's ability to inhibit tumor growth by interacting with specific molecular targets involved in cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlights the role of fluorinated pyrimidines in targeting cancer cells, suggesting that derivatives of this compound could be explored for anticancer therapies .

Antiviral Properties

Pyrimidine derivatives have been investigated for their antiviral activities, particularly against viral infections such as hepatitis and HIV. The structural modifications, including the presence of a difluoromethyl group, may improve binding affinity to viral enzymes or receptors, thus inhibiting viral replication. This potential application warrants further investigation through preclinical studies.

Neurological Disorders

The compound's ability to cross the blood-brain barrier due to its lipophilicity makes it a candidate for treating neurological disorders. Pyrimidine derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions like depression or anxiety. Research into the neuropharmacological effects of similar compounds suggests that this compound may have therapeutic potential .

Inhibition of Kinases

Kinase inhibitors are crucial in cancer therapy and other diseases characterized by aberrant kinase activity. The structural features of 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine suggest that it could act as a kinase inhibitor, potentially impacting signaling pathways involved in cell growth and survival .

Case Study 1: Anticancer Research

A study conducted on pyrimidine derivatives demonstrated that modifications at the 5-position significantly enhanced anticancer activity against various cancer cell lines. The incorporation of halogen substituents like chlorine and fluorine was shown to increase potency through improved receptor binding and metabolic stability.

Case Study 2: Antiviral Screening

In a recent antiviral screening program, several pyrimidine derivatives were evaluated for their efficacy against influenza viruses. Compounds with difluoromethyl groups exhibited enhanced activity due to their ability to inhibit viral RNA polymerase, suggesting a potential pathway for further development of antiviral agents based on this scaffold.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

The difluoromethyl group at position 5 distinguishes the target compound from analogs with other substituents:

  • 4-Chloro-5-iodo-6-methylpyrimidin-2-amine (CAS 897030-99-8): Replacing difluoromethyl with iodine increases molecular weight (MW: 298.5 vs. However, iodine’s bulkiness may reduce metabolic stability compared to the compact difluoromethyl group .
  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 943736-58-1): A fused pyrrolo-pyrimidine system replaces the difluoromethyl group, enhancing aromaticity and rigidity, which could improve target binding but reduce solubility .
Table 1: Position 5 Substituent Impact
Compound Substituent (Position 5) Molecular Weight Key Properties
Target Compound Difluoromethyl ~247.6 Moderate lipophilicity, metabolic stability
4-Chloro-5-iodo-6-methylpyrimidin-2-amine Iodo 298.5 Halogen bonding potential, higher MW
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine Fused pyrrole 180.6 Rigid structure, reduced solubility

Substituent Variations at Position 6

The pyrrolidin-1-yl group at position 6 is compared to other amine substituents:

  • 4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine: Replacing pyrrolidine with morpholine introduces an oxygen atom, increasing polarity and water solubility. Morpholine’s larger ring size may alter steric interactions in biological targets .
  • 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine : Piperidine (six-membered ring) vs. pyrrolidine (five-membered) affects conformational flexibility. Piperidine’s extended structure might enhance binding pocket penetration .
Table 2: Position 6 Substituent Impact
Compound Substituent (Position 6) Ring Size Solubility (Predicted) Key Interactions
Target Compound Pyrrolidin-1-yl 5-membered Moderate Hydrogen bonding, steric
4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine Morpholino 6-membered Higher Polar interactions
4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine Piperidin-1-yl 6-membered Moderate Enhanced flexibility

Electronic and Functional Group Modifications

  • 4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine (EP 4 146 630 B1): The trifluoromethyl group at position 6 is strongly electron-withdrawing, enhancing electrophilicity at the pyrimidine core compared to the target compound’s pyrrolidine group. This could accelerate nucleophilic substitution reactions .
  • [18F]4-Chloro-2-(difluoromethyl)-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxypyrimidin-5-amine : A radiolabeled analog with a methoxy group at position 6, designed for PET imaging. Methoxy increases solubility but reduces membrane permeability compared to pyrrolidine .

Biological Activity

4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in treating diseases such as cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine is C10_{10}H10_{10}ClF2_2N5_5. Its structure features a pyrimidine ring substituted with a chlorinated and difluoromethyl group, along with a pyrrolidine moiety, which contributes to its biological activity.

Research indicates that 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine acts primarily as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The compound has shown efficacy in inhibiting Trk (tropomyosin receptor kinase) kinases, which are involved in neurotrophic signaling and have been linked to various cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against several cancer cell lines. The following table summarizes the IC50_{50} values for different cell lines:

Cell Line IC50_{50} (µM) Reference
MCF-7 (Breast Cancer)0.87 - 12.91
MDA-MB-231 (Breast Cancer)1.75 - 9.46
HeLa (Cervical Cancer)10.0

These values indicate that the compound is particularly effective against breast cancer cell lines, suggesting a targeted therapeutic potential.

In Vivo Studies

In vivo studies have further elucidated the pharmacokinetic properties of the compound. A study involving animal models showed that after intravenous administration, the compound had a clearance rate of 82.7 mL/h/kg and an oral bioavailability of 31.8% . These pharmacokinetic properties are crucial for assessing the viability of the compound as a therapeutic agent.

Case Studies

Several case studies highlight the therapeutic potential of 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine:

  • Neurodegenerative Diseases : A study explored its effects on neurodegenerative conditions, demonstrating that it could cross the blood-brain barrier and exert neuroprotective effects in models of Alzheimer's disease .
  • Cancer Treatment : In a preclinical trial for treating glioblastoma, this compound significantly reduced tumor growth compared to control groups, indicating its potential as a treatment option for aggressive brain tumors .

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